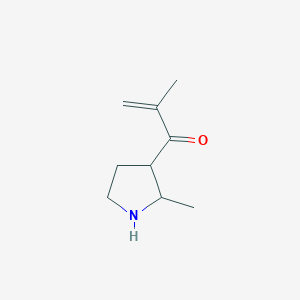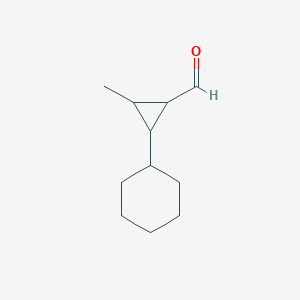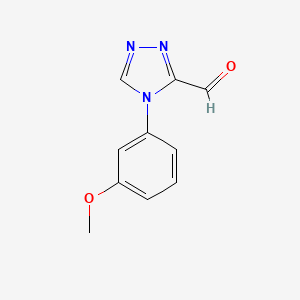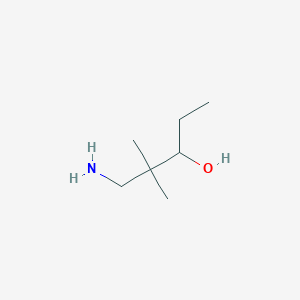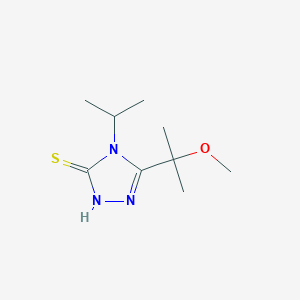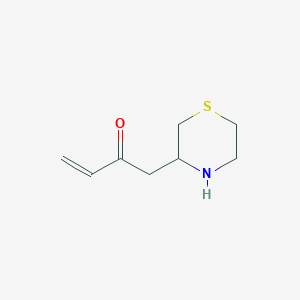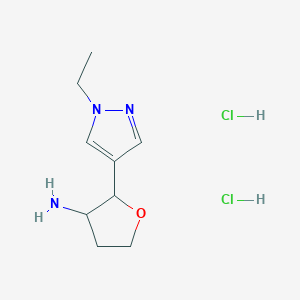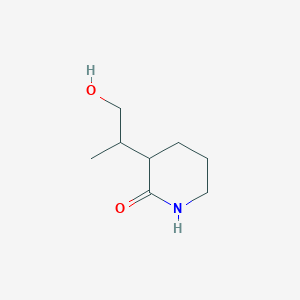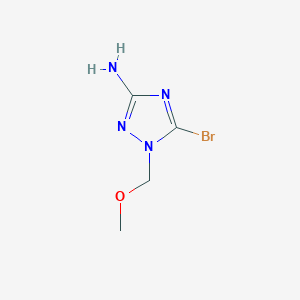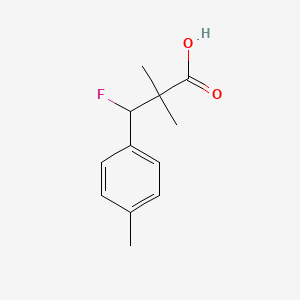
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a fluorine atom, a dimethyl group, and a methylphenyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials:
Formation of the Propanoic Acid Backbone: The propanoic acid backbone can be constructed through a series of reactions including aldol condensation, reduction, and oxidation steps.
Final Assembly: The final step involves the coupling of the fluorinated intermediate with the dimethyl and methylphenyl groups to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and aromatic ring contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-Fluoro-2,2-dimethylpropanoic acid
- 3-Fluoro-3-(4-methylphenyl)propanoic acid
- 2,2-Dimethyl-3-(4-methylphenyl)propanoic acid
Uniqueness
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is unique due to the presence of both the fluorine atom and the dimethyl groups, which impart distinct chemical and biological properties
属性
分子式 |
C12H15FO2 |
|---|---|
分子量 |
210.24 g/mol |
IUPAC 名称 |
3-fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-8-4-6-9(7-5-8)10(13)12(2,3)11(14)15/h4-7,10H,1-3H3,(H,14,15) |
InChI 键 |
CNOUDTARBJTDEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C(C)(C)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


